2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6
Brand Name:
Vulcanchem
CAS No.:
1185235-10-2
VCID:
VC0022408
InChI:
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3
SMILES:
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C
Molecular Formula:
C17H19NO7
Molecular Weight:
355.376
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6
CAS No.: 1185235-10-2
Cat. No.: VC0022408
Molecular Formula: C17H19NO7
Molecular Weight: 355.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185235-10-2 |
|---|---|
| Molecular Formula | C17H19NO7 |
| Molecular Weight | 355.376 |
| IUPAC Name | [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
| Standard InChI | InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3 |
| Standard InChI Key | FFIBYMHZCNFTRU-GBBWITOISA-N |
| SMILES | CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator